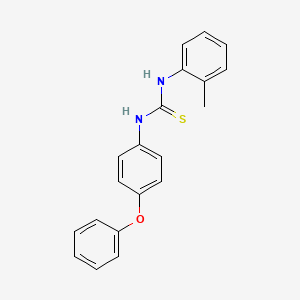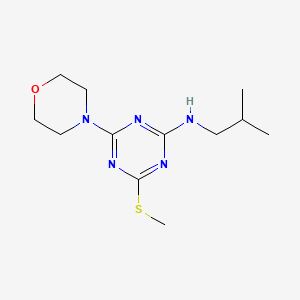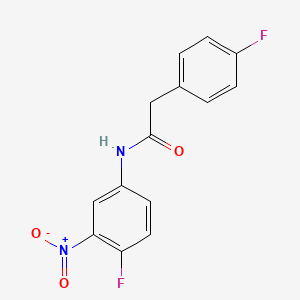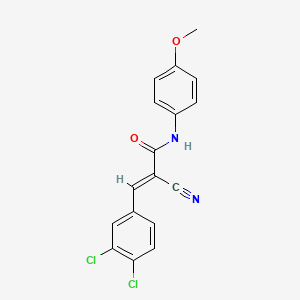![molecular formula C15H20N2O2 B5789896 N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5789896.png)
N-[2-(1-piperidinylcarbonyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-piperidinylcarbonyl)phenyl]propanamide, also known as CPP, is a chemical compound that has been extensively studied for its scientific research applications. It is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor involved in synaptic plasticity, learning, and memory. CPP has been used in various studies to investigate the role of NMDA receptors in different physiological and pathological conditions.
Applications De Recherche Scientifique
N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has been used in various studies to investigate the role of NMDA receptors in different physiological and pathological conditions. For example, N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has been used to study the mechanisms of synaptic plasticity in the hippocampus, which is a brain region involved in learning and memory. N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has also been used to investigate the role of NMDA receptors in pain perception, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is a competitive antagonist of the NMDA receptor, which means that it binds to the same site as the neurotransmitter glutamate and blocks its action. The NMDA receptor is involved in the regulation of calcium influx into neurons, which is important for synaptic plasticity and neuronal survival. By blocking the NMDA receptor, N-[2-(1-piperidinylcarbonyl)phenyl]propanamide can modulate the activity of neurons and affect their function.
Biochemical and Physiological Effects:
N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has been shown to have various biochemical and physiological effects in different experimental models. For example, N-[2-(1-piperidinylcarbonyl)phenyl]propanamide can block long-term potentiation (LTP), which is a form of synaptic plasticity that is thought to underlie learning and memory. N-[2-(1-piperidinylcarbonyl)phenyl]propanamide can also induce neurotoxicity in certain conditions, such as hypoxia-ischemia or epileptic seizures. On the other hand, N-[2-(1-piperidinylcarbonyl)phenyl]propanamide can have neuroprotective effects in other conditions, such as traumatic brain injury or stroke.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has several advantages as a research tool, such as its potency, specificity, and reversibility. N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is a highly selective inhibitor of the NMDA receptor, which means that it does not affect other types of glutamate receptors. N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is also reversible, which allows for the modulation of NMDA receptor activity in a controlled manner. However, N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has some limitations as well, such as its potential toxicity and off-target effects. N-[2-(1-piperidinylcarbonyl)phenyl]propanamide can induce neurotoxicity in certain conditions, which can limit its use in some experimental models. In addition, N-[2-(1-piperidinylcarbonyl)phenyl]propanamide can affect other ion channels and receptors at high concentrations, which can complicate the interpretation of results.
Orientations Futures
N-[2-(1-piperidinylcarbonyl)phenyl]propanamide research has opened up many avenues for future investigation. Some of the future directions for N-[2-(1-piperidinylcarbonyl)phenyl]propanamide research include:
1. Investigating the role of NMDA receptors in different brain regions and cell types.
2. Developing more selective and potent NMDA receptor antagonists.
3. Studying the mechanisms of synaptic plasticity and learning and memory.
4. Investigating the role of NMDA receptors in pain perception and addiction.
5. Developing new therapeutic strategies for neurodegenerative diseases based on NMDA receptor modulation.
Conclusion:
In conclusion, N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is a potent inhibitor of the NMDA receptor that has been extensively studied for its scientific research applications. N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has been used to investigate the role of NMDA receptors in different physiological and pathological conditions, such as synaptic plasticity, pain perception, stroke, and neurodegenerative diseases. N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has several advantages as a research tool, such as its potency, specificity, and reversibility, but also has some limitations, such as its potential toxicity and off-target effects. N-[2-(1-piperidinylcarbonyl)phenyl]propanamide research has opened up many avenues for future investigation, which can lead to a better understanding of the role of NMDA receptors in different biological processes and the development of new therapeutic strategies for neurological disorders.
Méthodes De Synthèse
N-[2-(1-piperidinylcarbonyl)phenyl]propanamide can be synthesized by reacting 2-(1-piperidinylcarbonyl)benzoic acid with propionyl chloride in the presence of a base such as triethylamine. The resulting compound can be purified by recrystallization or column chromatography. The chemical structure of N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is shown below:
Propriétés
IUPAC Name |
N-[2-(piperidine-1-carbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-14(18)16-13-9-5-4-8-12(13)15(19)17-10-6-3-7-11-17/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUVUQCTYPTJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5789817.png)
![{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5789819.png)



![N-{4-[acetyl(methyl)amino]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5789839.png)


![N-[2-(difluoromethoxy)phenyl]-2-furamide](/img/structure/B5789845.png)
![N-(tert-butyl)-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5789855.png)

![N-(2-{[3-(dimethylamino)propyl]amino}ethyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5789871.png)

